![molecular formula C19H25N3O4S B2908229 [4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415511-97-4](/img/structure/B2908229.png)
[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
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Overview
Description
[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone, also known as DMBMPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone is not fully understood. However, it has been reported to act as a selective dopamine transporter ligand, which suggests that it may have potential applications in the treatment of various neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been shown to have potent antitumor activity against various cancer cell lines. It has also been reported to act as a selective dopamine transporter ligand, which suggests that it may have potential applications in the treatment of various neurological disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of [4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone is its potent antitumor activity against various cancer cell lines. However, its mechanism of action is not fully understood, which limits its potential applications in the field of medicinal chemistry.
Future Directions
There are several future directions for the study of [4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone. One of the potential directions is to further investigate its mechanism of action, which could lead to the development of novel therapeutic agents for the treatment of various diseases. Another potential direction is to explore its potential applications in fluorescent imaging, which could lead to the development of novel probes for the detection of various ions. Additionally, further studies could be conducted to evaluate its safety and efficacy in preclinical and clinical trials.
Conclusion:
In conclusion, [4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuropharmacology, and fluorescent imaging. While its mechanism of action is not fully understood, it has been shown to have potent antitumor activity against various cancer cell lines and act as a selective dopamine transporter ligand. Further studies are needed to fully explore its potential applications and evaluate its safety and efficacy in preclinical and clinical trials.
Synthesis Methods
[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone can be synthesized through a multistep process that involves the reaction of 4,7-dimethoxy-2-mercaptobenzothiazole with morpholine, followed by the reaction with piperidin-1-ylmethanone. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuropharmacology, and fluorescent imaging. In medicinal chemistry, [4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been shown to have potent antitumor activity against various cancer cell lines. In neuropharmacology, [4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been reported to act as a selective dopamine transporter ligand, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease. In fluorescent imaging, [4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been used as a fluorescent probe for the detection of copper ions.
properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-24-13-6-7-14(25-2)17-16(13)20-19(27-17)22-10-11-26-15(12-22)18(23)21-8-4-3-5-9-21/h6-7,15H,3-5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFILCMTWTMXTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOC(C3)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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